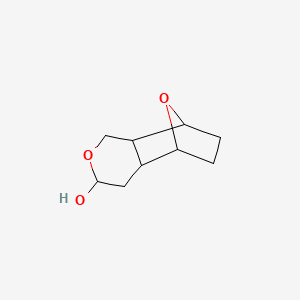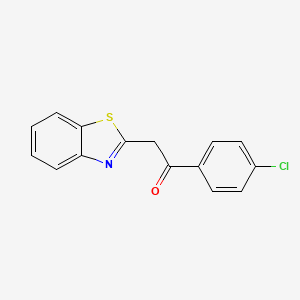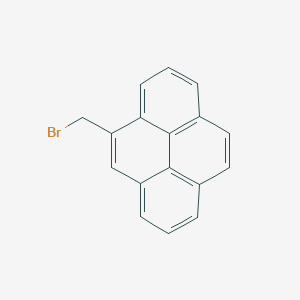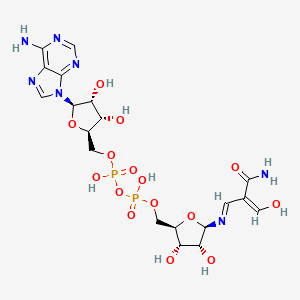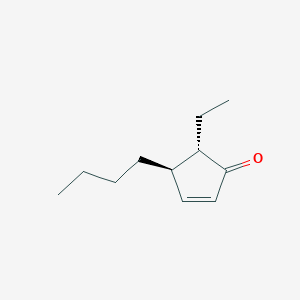
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with butyl and ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentadiene, butyl bromide, and ethyl bromide.
Grignard Reaction: The butyl and ethyl groups are introduced via Grignard reactions. Cyclopentadiene is first reacted with butyl magnesium bromide to form the butyl-substituted cyclopentene.
Alkylation: The resulting intermediate is then alkylated with ethyl bromide under basic conditions to introduce the ethyl group.
Oxidation: The final step involves the oxidation of the cyclopentene ring to form the ketone group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the butyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5S)-4,5-diethyloctane: Similar in structure but lacks the cyclopentene ring.
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Contains a different ring structure and functional groups.
Uniqueness
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
72488-00-7 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-5-6-9-7-8-11(12)10(9)4-2/h7-10H,3-6H2,1-2H3/t9-,10+/m1/s1 |
Clave InChI |
IKIHXFASGIHFRI-ZJUUUORDSA-N |
SMILES isomérico |
CCCC[C@@H]1C=CC(=O)[C@H]1CC |
SMILES canónico |
CCCCC1C=CC(=O)C1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


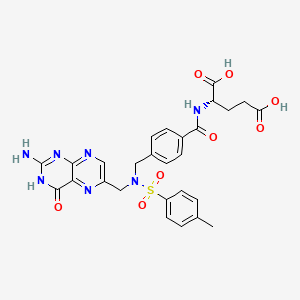
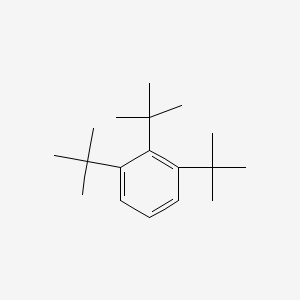
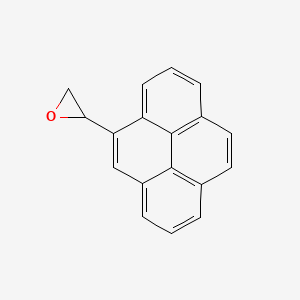
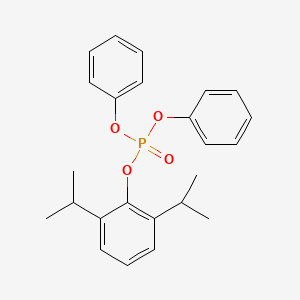
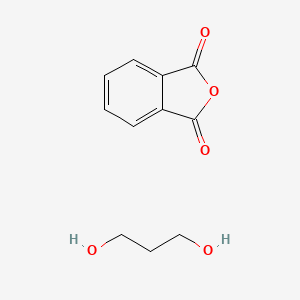
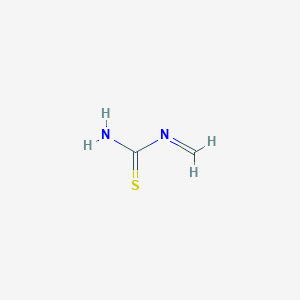
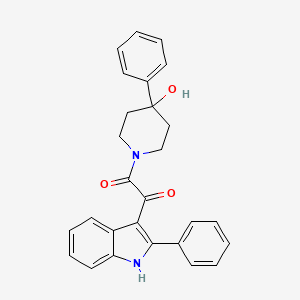
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

